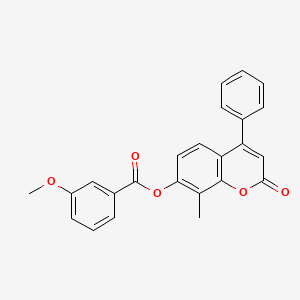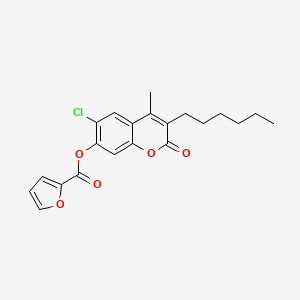![molecular formula C25H21NO5 B11153655 N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]-D-phenylalanine](/img/structure/B11153655.png)
N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(7-HYDROXY-2-OXO-4-PHENYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its potential biological and pharmaceutical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-HYDROXY-2-OXO-4-PHENYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method includes the Knoevenagel reaction, where 8-formyl-7-hydroxy coumarin is treated with N,N-disubstituted cyano acetamides in the presence of piperidine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes using green solvents and catalysts to minimize environmental impact . The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(7-HYDROXY-2-OXO-4-PHENYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-{[(7-HYDROXY-2-OXO-4-PHENYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, make it valuable for biological research
Mechanism of Action
The mechanism of action of 2-{[(7-HYDROXY-2-OXO-4-PHENYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to various biological effects, such as apoptosis induction in cancer cells and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its anticancer and antimicrobial properties.
4-Methylcoumarin: Used in the synthesis of various pharmaceuticals.
8-Formyl-7-hydroxy coumarin: A key intermediate in the synthesis of many coumarin derivatives.
Uniqueness
2-{[(7-HYDROXY-2-OXO-4-PHENYL-2H-CHROMEN-8-YL)METHYL]AMINO}-3-PHENYLPROPANOIC ACID is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a coumarin core with amino and phenylpropanoic acid groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C25H21NO5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(2R)-2-[(7-hydroxy-2-oxo-4-phenylchromen-8-yl)methylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H21NO5/c27-22-12-11-18-19(17-9-5-2-6-10-17)14-23(28)31-24(18)20(22)15-26-21(25(29)30)13-16-7-3-1-4-8-16/h1-12,14,21,26-27H,13,15H2,(H,29,30)/t21-/m1/s1 |
InChI Key |
LBUXRSIZBJQCAB-OAQYLSRUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NCC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetamide](/img/structure/B11153585.png)

![1-methyl-2-oxo-N-[2-(4-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B11153597.png)
![methyl {6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11153601.png)
![6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11153607.png)
![3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B11153614.png)

![2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11153622.png)


![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-valine](/img/structure/B11153633.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxoimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B11153647.png)
![2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11153650.png)
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B11153657.png)
